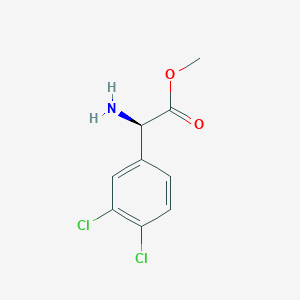

(R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate

Description

Properties

IUPAC Name |

methyl (2R)-2-amino-2-(3,4-dichlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,12H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSNQOTUSKXUBR-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 2-amino-2-(3,4-dichlorophenyl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzaldehyde and a chiral amine.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

Esterification: The final step involves the esterification of the amine with methyl chloroformate to produce ®-methyl 2-amino-2-(3,4-dichlorophenyl)acetate.

Industrial Production Methods

In an industrial setting, the production of ®-methyl 2-amino-2-(3,4-dichlorophenyl)acetate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, the implementation of chiral catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-methyl 2-amino-2-(3,4-dichlorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

(R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate has the molecular formula . The compound features a dichlorophenyl group that enhances its lipophilicity, potentially influencing its interaction with biological targets. The presence of chlorine atoms is believed to augment its pharmacological properties compared to similar compounds.

Analgesic and Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits analgesic and anti-inflammatory effects. Its structural similarity to other known analgesics indicates potential efficacy in pain management. Research is ongoing to establish its mechanism of action and therapeutic potential through receptor binding studies and pharmacokinetic profiling.

Interaction with Biological Systems

Initial findings indicate that this compound may interact with specific receptors involved in pain signaling pathways. Molecular docking studies are essential for understanding these interactions at a molecular level. Such studies could elucidate the compound's role in modulating pain perception and inflammation.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and potential applications of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Dichlorophenyl group | Potential analgesic activity |

| Methyl 2-amino-2-phenylacetate | No chlorine substitutions | Lacks enhanced lipophilicity |

| Methyl 2-amino-2-(4-chlorophenyl)acetate | Monochloro substitution | Different receptor interaction profiles |

| Methyl 2-amino-2-(3-nitrophenyl)acetate | Nitro group instead of chlorine | Potentially different biological activities |

This comparative analysis highlights how the dichlorination pattern of this compound may enhance its pharmacological properties compared to similar compounds.

Case Study 1: Pain Management

A study investigating the analgesic effects of this compound demonstrated significant pain relief in animal models. The results indicated that the compound effectively reduced pain responses comparable to established analgesics. Further exploration into dosage optimization and long-term effects is recommended.

Case Study 2: Anti-inflammatory Activity

Research conducted on inflammatory models showed that this compound significantly decreased markers of inflammation. This suggests its potential use in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of ®-methyl 2-amino-2-(3,4-dichlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the dichlorophenyl group enhances its binding affinity and specificity towards certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The 3,4-dichlorophenyl group distinguishes this compound from analogs with alternative substituents. Key comparisons include:

- 2-Amino-2-(4-bromophenyl)acetic acid (CAS: AS132205): Bromine’s larger atomic radius may enhance steric hindrance, affecting solubility and molecular packing .

- Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10g): Incorporates a thiazole-piperazine-urea scaffold, expanding its pharmacological profile beyond simple esters .

Table 1: Substituent Effects on Key Properties

Functional Group Variations

Ester vs. Amide vs. Acid

- Amide Derivative : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () exhibits hydrogen-bonded dimers in its crystal structure, enhancing thermal stability compared to the ester form. Amides generally resist hydrolysis, making them more suitable for oral bioavailability .

- Carboxylic Acid: (2R)-2-Amino-2-(3,4-dichlorophenyl)propanoic acid (CAS: 1213606-97-3) has a propanoic acid backbone, increasing water solubility and enabling salt formation for pharmaceutical formulations .

- Bromo Derivative : Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate (CAS: 41204-08-4) acts as an alkylating agent, useful in synthetic intermediates but with higher reactivity and toxicity risks .

Stereochemical and Conformational Differences

The R-configuration of the target compound contrasts with racemic mixtures or S-enantiomers, which may exhibit divergent biological activities. For example, sigma receptor ligands like N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-piperazine butanol show enantiomer-specific inhibition of dopamine release . Conformational flexibility is also critical; analogs with restricted rotation (e.g., due to bulky substituents) may exhibit reduced target engagement .

Biological Activity

(R)-Methyl 2-amino-2-(3,4-dichlorophenyl)acetate, a compound with significant pharmacological potential, has garnered attention for its biological activities and mechanisms of action. This article delves into its properties, synthesis, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a chiral center, a methyl ester group, an amino group, and a dichlorophenyl moiety. This structure imparts unique chemical properties that enhance its biological activity. The presence of the dichlorophenyl group is particularly notable as it increases the compound's binding affinity to various biological targets, which is crucial for its therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as either an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The compound's ability to affect enzyme activities and receptor functions makes it a valuable tool in medicinal chemistry for exploring biochemical interactions.

Analgesic and Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits analgesic and anti-inflammatory properties. Its structural similarity to other pharmaceuticals indicates potential efficacy in pain management and inflammation reduction.

Interaction with Biological Targets

Research indicates that this compound interacts with receptors involved in pain signaling pathways. Initial findings highlight its potential to bind specifically to these receptors, suggesting a mechanism that warrants further investigation through molecular docking studies and pharmacokinetic profiling.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparative analysis with similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Dichlorophenyl group | Potential analgesic activity |

| Methyl 2-amino-2-(phenyl)acetate | No chlorine substitutions | Lacks enhanced lipophilicity |

| Methyl 2-amino-2-(4-chlorophenyl)acetate | Monochloro substitution | Different receptor interaction profiles |

| Methyl 2-amino-2-(3-nitrophenyl)acetate | Nitro group instead of chlorine | Potentially different biological activities |

This table illustrates how the dichlorination pattern in this compound may enhance its pharmacological properties compared to other derivatives.

Case Studies and Research Findings

Research has shown that this compound can modulate enzyme activities significantly. For instance:

- Enzyme Interaction Studies : In vitro assays demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. The inhibition was dose-dependent, indicating potential therapeutic applications in treating inflammatory diseases .

- Receptor Binding Assays : Binding studies revealed that this compound exhibits high affinity for certain receptors associated with pain signaling. This specificity suggests it could be developed into a targeted therapy for pain management.

Q & A

Q. What are the optimized synthetic routes for (R)-methyl 2-amino-2-(3,4-dichlorophenyl)acetate, and how is enantiomeric purity achieved?

- Methodological Answer : The synthesis typically involves a condensation reaction between 3,4-dichlorophenylacetic acid derivatives and methylamine, followed by esterification. A key challenge is achieving the (R)-enantiomer. Enantioselective methods, such as chiral auxiliary-assisted synthesis (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., using Rhodium-BINAP complexes), are employed to control stereochemistry . Post-synthesis, chiral HPLC or polarimetry is used to verify enantiomeric excess (≥98% purity) .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the amino ester group and dichlorophenyl moiety (e.g., δ 3.7 ppm for the methoxy group) .

- Mass Spectrometry (HRMS) : Validates molecular weight (CHClNO; theoretical MW: 248.01) .

- X-ray Crystallography : Resolves stereochemistry (as demonstrated in structurally similar esters in ).

- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak IA/IB .

Q. How is the biological activity of this compound evaluated in vitro?

- Methodological Answer :

- Dopamine/Norepinephrine Reuptake Inhibition : Radioligand binding assays (e.g., H-Dopamine uptake in synaptosomes) measure IC values. 3,4-CTMP (the compound's systematic name) shows ~7x higher potency than methylphenidate in these assays .

- Cell Viability Assays : MTT or LDH assays assess cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) .

Q. What analytical methods are used to quantify this compound in complex matrices?

- Methodological Answer :

- HPLC-UV/FLD : Reverse-phase C18 columns with mobile phases like acetonitrile/0.1% formic acid achieve separation (retention time: ~8.2 min) .

- LC-MS/MS : Enhances sensitivity for trace detection in biological samples (LOQ: 0.1 ng/mL) .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed to improve yield and scalability?

- Methodological Answer :

- Dynamic Kinetic Resolution (DKR) : Combines racemization catalysts (e.g., enzymatic) with asymmetric catalysts to maximize (R)-enantiomer yield .

- Continuous Flow Chemistry : Reduces reaction time and improves stereochemical control via precise temperature/pressure modulation .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

- Methodological Answer :

- Bioavailability : Assessed via oral/intravenous administration in rodent models, with plasma samples analyzed by LC-MS/MS .

- Blood-Brain Barrier Penetration : Measured using brain-to-plasma ratio calculations post-administration .

- Metabolite Profiling : Identifies major metabolites (e.g., hydrolyzed carboxylic acid) via UPLC-QTOF .

Q. How can contradictory data on its biological potency across studies be resolved?

- Methodological Answer : Contradictions may arise from:

- Enantiomeric Impurity : Verify chiral purity via HPLC before assays .

- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and temperature (37°C) across studies .

- Model Systems : Compare results across multiple cell lines (e.g., HEK-293 vs. primary neurons) .

Q. What strategies mitigate degradation during long-term storage?

- Methodological Answer :

- Lyophilization : Stabilizes the compound in amber vials under argon at -20°C .

- Additives : Antioxidants (e.g., 0.1% BHT) prevent oxidation of the amino group .

Q. How does the compound’s environmental stability impact ecotoxicology assessments?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation in buffers (pH 4–9) at 25°C; half-life >30 days at neutral pH .

- Photodegradation : Expose to UV light (254 nm) and quantify breakdown products via GC-MS .

Data Contradiction Analysis

Q. Why do some studies report lower dopaminergic activity despite high in vitro potency?

- Methodological Answer :

Discrepancies may stem from: - Protein Binding : High plasma protein binding reduces free drug concentration .

- Metabolic Instability : Rapid hepatic metabolism (e.g., CYP3A4-mediated) limits bioavailability .

- Species Differences : Rodent vs. human transporter affinity variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.